3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic organic compound characterized by its unique oxadiazole ring structure, which consists of two nitrogen atoms and one oxygen atom within a five-membered ring. The molecular formula of this compound is CHClF NO, with a molecular weight of approximately 212.61 g/mol. The compound features a chloromethyl group at the 3-position and a 3-fluorophenyl group at the 5-position of the oxadiazole ring, which contributes to its distinctive chemical properties and potential biological activities.
The significance of 1,2,4-oxadiazoles in medicinal chemistry lies in their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Compounds containing oxadiazole moieties have been extensively studied for their anticancer effects, with derivatives exhibiting promising results against various cancer cell lines .
The synthesis of 3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole can be achieved through several methods:
These methods require careful control of reaction conditions to optimize yield and purity.
The molecular structure of 3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole includes:
3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole is primarily linked to its ability to interact with biological targets:
The introduction of electron-withdrawing groups like fluorine has been linked to increased antiproliferative activity against cancer cell lines .
The applications of 3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole extend across various scientific fields:
The 1,2,4-oxadiazole heterocycle—a five-membered ring containing one oxygen and two nitrogen atoms—was first synthesized in 1884 by Tiemann and Krüger but remained largely unexplored until the mid-20th century [1] [4]. Its pharmaceutical relevance emerged in the 1960s with Oxolamine, a cough suppressant that became the first commercial drug incorporating this scaffold [1] [5]. Since then, over seven FDA-approved drugs have utilized 1,2,4-oxadiazole cores, including the antiviral Pleconaril, the anxiolytic Fasiplon, and the muscular dystrophy therapeutic Ataluren [5]. This evolution reflects strategic exploitation of the ring’s metabolic stability and versatility in molecular design.
In agrochemistry, 1,2,4-oxadiazoles gained prominence as Succinate Dehydrogenase Inhibitors (SDHIs), targeting fungal respiration pathways. Derivatives like those reported by Li Shengkun et al. (2016) exhibit potent activity against Rhizoctonia solani and Botrytis cinerea, pathogens responsible for significant crop losses [6]. The scaffold’s adaptability enables structural tuning to optimize antifungal efficacy while mitigating environmental toxicity, as evidenced by low cytotoxicity in MCF-7 cell assays (cell viability >80% at 100 μM) for most analogs [6].
Table 1: Commercial Drugs Featuring 1,2,4-Oxadiazole Scaffolds
Drug Name | Therapeutic Application | Key Structural Features |
---|---|---|
Oxolamine | Cough suppressant | 3,5-Disubstituted oxadiazole |
Prenoxdiazine | Cough suppressant | Aromatic 3-substituent |
Butalamine | Vasodilator | Tert-butyl substituent |
Fasiplon | Anxiolytic | Imidazo[1,2-a]pyridine linkage |
Pleconaril | Antiviral | Trifluoromethylphenyl moiety |
Ataluren | Duchenne muscular dystrophy | Nitroaromatic substitution |
The 1,2,4-oxadiazole ring serves as a bioisostere for ester and amide functionalities, addressing inherent instability while preserving pharmacophore geometry [2] [5]. This equivalence arises from:
This bioisosterism is leveraged in prodrug design, where oxadiazoles mask labile carboxylates or phosphonates, enhancing oral bioavailability [2].
Halogen atoms—particularly fluorine and chlorine—at key positions profoundly influence the physicochemical and biological profiles of 1,2,4-oxadiazoles:
Synergistic Effects in 3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole:
Table 2: Impact of Halogenation on Antifungal Activity of 1,2,4-Oxadiazoles
Compound | R¹ (Aryl) | R³ (3-Substituent) | EC₅₀ vs. C. capsici (μg/mL) | Relative Potency |
---|---|---|---|---|
4f | 3,4-diOH-C₆H₃ | Cl | 8.81 | 5.2× carbendazim |
4d | 3-OH-C₆H₄ | Cl | 29.97 | 1.5× carbendazim |
5a | C₆H₅ | H | >200 | Inactive |
Carbendazim | – | – | 45.90 | Reference |
Source: Adapted from antifungal SAR study [6]
Halogen-Driven Stability Enhancements:
Molecular dynamics simulations confirm halogen bonds between 3-(chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole and SDH residues TRP173/ILE27, explaining its superior antifungal activity over non-halogenated analogs [6].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9